molecular formula C11H9IN2 B13004088 5-iodo-N-phenylpyridin-2-amine

5-iodo-N-phenylpyridin-2-amine

Cat. No.: B13004088
M. Wt: 296.11 g/mol
InChI Key: AAHXJVKYQLSSLE-UHFFFAOYSA-N
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Description

5-Iodo-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a phenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-phenylpyridin-2-amine typically involves the iodination of N-phenylpyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N-phenylpyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl derivative .

Scientific Research Applications

5-Iodo-N-phenylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-N-phenylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and iodine-substituted structure. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-iodo-N-phenylpyridin-2-amine makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties .

Properties

Molecular Formula

C11H9IN2

Molecular Weight

296.11 g/mol

IUPAC Name

5-iodo-N-phenylpyridin-2-amine

InChI

InChI=1S/C11H9IN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)

InChI Key

AAHXJVKYQLSSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)I

Origin of Product

United States

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